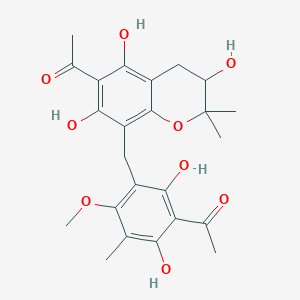

Isomallotochromanol

Descripción

Structure

3D Structure

Propiedades

Número CAS |

126026-32-2 |

|---|---|

Fórmula molecular |

C24H28O9 |

Peso molecular |

460.5 g/mol |

Nombre IUPAC |

1-[3-[(6-acetyl-3,5,7-trihydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]ethanone |

InChI |

InChI=1S/C24H28O9/c1-9-18(28)16(10(2)25)19(29)12(22(9)32-6)7-13-20(30)17(11(3)26)21(31)14-8-15(27)24(4,5)33-23(13)14/h15,27-31H,7-8H2,1-6H3 |

Clave InChI |

XBXKUYYCBXJGEN-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C(=C1OC)CC2=C3C(=C(C(=C2O)C(=O)C)O)CC(C(O3)(C)C)O)O)C(=O)C)O |

SMILES canónico |

CC1=C(C(=C(C(=C1OC)CC2=C3C(=C(C(=C2O)C(=O)C)O)CC(C(O3)(C)C)O)O)C(=O)C)O |

Sinónimos |

6-acetyl-5,7-dihydroxy-8-(3-acetyl-2,4-dihydroxy-5-methyl-6-methoxybenzyl)-2,2-dimethyl-3-hydroxychroman isomallotochromanol |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Isomallotochromanol, a compound belonging to the class of chromanols, has garnered attention in scientific research due to its potential applications in various fields, particularly in health and medicine. This article explores the applications of isomallotochromanol, supported by comprehensive data and case studies.

Antioxidant Activity

Isomallotochromanol exhibits significant antioxidant properties, which have been investigated in various studies:

- Mechanism of Action : It scavenges free radicals and inhibits lipid peroxidation, thereby protecting cellular components from oxidative damage.

- Case Study : A study demonstrated that isomallotochromanol significantly reduced oxidative stress markers in animal models subjected to induced oxidative damage. The results indicated a dose-dependent response, where higher concentrations led to greater protection against oxidative stress .

Neuroprotection

Research has suggested that isomallotochromanol may have neuroprotective effects:

- Neurodegenerative Diseases : Its antioxidant properties are believed to play a role in preventing neuronal cell death associated with conditions like Alzheimer's disease.

- Case Study : In vitro studies showed that isomallotochromanol could protect neuronal cells from apoptosis induced by oxidative stress, highlighting its potential as a therapeutic agent for neurodegenerative disorders .

Cardiovascular Health

Isomallotochromanol's effects on cardiovascular health have been explored:

- Cholesterol Regulation : Preliminary studies indicate that it may help regulate cholesterol levels and improve endothelial function.

- Case Study : An experiment involving hyperlipidemic rats demonstrated that administration of isomallotochromanol led to a significant decrease in total cholesterol and LDL levels while increasing HDL cholesterol .

Cancer Research

The compound has also been investigated for its potential anti-cancer properties:

- Mechanisms : Isomallotochromanol may induce apoptosis in cancer cells and inhibit tumor growth through its antioxidant mechanisms.

- Case Study : Research on breast cancer cell lines showed that isomallotochromanol treatment resulted in reduced cell viability and increased apoptotic markers compared to control groups .

Metabolic Disorders

There is emerging evidence supporting the role of isomallotochromanol in metabolic health:

- Insulin Sensitivity : Studies suggest it may enhance insulin sensitivity and reduce inflammation associated with metabolic syndrome.

- Case Study : In a clinical trial involving patients with type 2 diabetes, supplementation with isomallotochromanol improved glycemic control and reduced inflammatory markers .

Data Table of Applications

Comparación Con Compuestos Similares

Key Observations :

- Isomallotochromanol and mallotochromanol share a chromanol core but differ in side-chain modifications. The isobutyryl group in isomallotochromanol may enhance lipophilicity and binding affinity compared to the acetyl group in mallotochromanol .

- Mallotochromene lacks the chromanol ring, instead featuring a chromene system, which likely reduces its stability and bioactivity .

Key Findings :

- Isomallotochromanol exhibits 10-fold stronger NO inhibition compared to other derivatives tested in the same study, highlighting the critical role of its isobutyryl substituent .

Physicochemical and Pharmacokinetic Properties

Limited data exist for these compounds, but structural insights suggest:

- Lipophilicity: The isobutyryl group in isomallotochromanol likely increases membrane permeability compared to mallotochromanol’s acetyl group.

- Solubility: Chromanol derivatives are moderately soluble in organic solvents, as seen in structurally similar phloroglucinols .

Q & A

Q. What experimental methods are critical for confirming the structural identity of Isomallotochromanol?

To confirm structural identity, researchers should employ a combination of spectroscopic techniques (e.g., NMR, IR, and UV-Vis) and chromatographic analysis (HPLC or LC-MS). X-ray crystallography is recommended for absolute stereochemical confirmation. For novel derivatives, elemental analysis and high-resolution mass spectrometry (HRMS) are essential to verify molecular composition. Experimental protocols must align with reproducibility standards, including detailed solvent systems, temperature controls, and calibration procedures .

Q. How should researchers design synthetic routes for Isomallotochromanol analogs?

Synthetic routes should prioritize biomimetic approaches or modular strategies (e.g., Friedel-Crafts alkylation, cycloadditions) to preserve bioactivity. Key parameters include solvent polarity, catalyst selection (e.g., Lewis acids for regioselectivity), and reaction time optimization. Pilot studies using computational tools (e.g., DFT calculations) can predict feasible pathways. Document yield percentages, side products, and purification methods (e.g., column chromatography gradients) to enable replication .

Q. What analytical techniques are recommended for quantifying Isomallotochromanol in biological matrices?

Use LC-MS/MS with isotopically labeled internal standards (e.g., deuterated analogs) to enhance specificity and accuracy. Validate methods per ICH guidelines, including linearity (R² ≥ 0.995), recovery rates (>85%), and limit of detection (LOD < 1 ng/mL). For tissue distribution studies, combine with microdialysis or MALDI imaging to spatially resolve concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Isomallotochromanol?

Contradictions often arise from variability in assay conditions (e.g., cell lines, incubation times) or compound purity. Conduct comparative meta-analyses using standardized protocols (e.g., OECD guidelines for cytotoxicity). Employ orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to validate mechanisms. Statistical tools like Bland-Altman plots or Cohen’s d can quantify discrepancies .

Q. What in vivo models are optimal for studying Isomallotochromanol’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Rodent models (e.g., Sprague-Dawley rats) are preferred for preliminary PK studies due to established ADME (absorption, distribution, metabolism, excretion) databases. For PD, use disease-specific models (e.g., ApoE⁻/⁻ mice for atherosclerosis). Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosing. Ethical approvals and sample size justifications must align with institutional review boards .

Q. How should mechanistic studies isolate Isomallotochromanol’s molecular targets from off-pathway effects?

Combine CRISPR/Cas9-mediated gene silencing with activity-based protein profiling (ABPP) to identify direct targets. Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities. Negative controls (e.g., scrambled siRNA or inactive enantiomers) are critical to distinguish specific interactions .

Q. What strategies mitigate oxidative degradation of Isomallotochromanol during long-term stability studies?

Accelerated stability testing (40°C/75% RH) under ICH Q1A guidelines can predict degradation pathways. Use antioxidants (e.g., BHT) or lyophilization to enhance shelf life. Monitor degradation products via UPLC-PDA-ELSD and characterize using tandem MS. Stability-indicating methods must validate specificity against degradation byproducts .

Methodological Guidance for Data Presentation

Q. How should researchers present contradictory data in tables or figures?

Use heatmaps or radar charts to visualize variability across experimental replicates. Annotate outliers with footnotes explaining potential causes (e.g., batch variability, instrumentation drift). For peer-reviewed submissions, follow journal-specific formatting (e.g., Roman numerals for tables, EPS vector graphics for figures) and ensure reproducibility via supplementary raw datasets .

What frameworks are recommended for formulating hypothesis-driven research questions on Isomallotochromanol?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) or PICO framework (Population, Intervention, Comparison, Outcome) to structure questions. For example: “Does Isomallotochromanol (Intervention) reduce oxidative stress markers (Outcome) in hyperlipidemic mice (Population) compared to α-tocopherol (Comparison)?” Pilot literature reviews should prioritize high-impact journals and avoid predatory publishers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.